![molecular formula C30H42O11 B1246966 Ascandroside](/img/structure/B1246966.png)
Ascandroside
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Overview
Description
Ascandroside is a natural product found in Asclepias tuberosa with data available.
Scientific Research Applications
Steroidal Compounds in Asclepias tuberosa
Ascandroside, a steroidal compound, has been identified in the roots of Asclepias tuberosa. This compound, scientifically known as 17alpha-hydroxyandrosta-4,6,15-trien-3-one 17-O-alpha-L-arabinopyranosyl-(1-->6)-beta-D-glucopyranoside, was found in a study investigating the steroidal constituents of Asclepias tuberosa. This research provides foundational knowledge about the chemical nature of ascandroside, contributing to further pharmacological and biochemical studies (Abe & Yamauchi, 2000).
Translational Research and Nursing Science
While not directly focused on ascandroside, research in the field of translational research, particularly in nursing science, highlights the importance of applying basic research findings, like those on ascandroside, to clinical practice. This approach is crucial for advancing our understanding and potential therapeutic uses of compounds like ascandroside (Grady, 2010).
Automated Amino Acid NMR Assignment in Proteins
A study on automated amino acid side-chain NMR assignment in proteins, named ASCAN, showcases advanced methodologies in protein research. While this study does not directly involve ascandroside, it represents the kind of sophisticated techniques that could be applied in future research on ascandroside and its interactions with proteins (Fiorito et al., 2008).
Phytochemical and Pharmacological Properties of Asperuloside
In a systematic review focusing on asperuloside, a compound related to ascandroside, the pharmacological properties of asperuloside are summarized. This review provides insights into the potential therapeutic applications of iridoid glycosides, a group to which ascandroside belongs. It discusses asperuloside's anti-viral, anti-malarial, anti-tumorigenic, and other health-related properties, offering a broader context for the potential applications of ascandroside (Manzione et al., 2020).
Emerging Therapeutic Potential of Asperuloside
Another study discusses the emerging therapeutic potential of asperuloside and its underlying molecular mechanisms. This research provides valuable insights into the therapeutic benefits of iridoid glycosides, which could be relevant for understanding ascandroside's potential in therapeutic applications (Chan et al., 2019).
properties
Molecular Formula |
C30H42O11 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H42O11/c1-29-9-7-15(31)11-14(29)3-4-16-17-5-6-21(30(17,2)10-8-18(16)29)41-28-26(37)24(35)23(34)20(40-28)13-39-27-25(36)22(33)19(32)12-38-27/h3-6,11,16-28,32-37H,7-10,12-13H2,1-2H3/t16-,17-,18-,19-,20+,21+,22-,23+,24-,25+,26+,27-,28-,29-,30-/m0/s1 |
InChI Key |
VGUFQDZOTQODIT-DVVBSNANSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3C=C[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3C=CC4OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C |
synonyms |
17alpha-hydroxyandrosta-4,6,15-trien-3-one 17-O-alpha-L-arabinopyranosyl-(1-6)-beta-D-glucopyranoside ascandroside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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